4-(benzyloxy)-1-(4-fluorophenyl)-N-(2-morpholinoethyl)-1H-pyrazole-3-carboxamide

Medicinal Chemistry Kinase Inhibitor Design SAR Studies

4-(Benzyloxy)-1-(4-fluorophenyl)-N-(2-morpholinoethyl)-1H-pyrazole-3-carboxamide (CAS 1172729-10-0, molecular formula C23H25FN4O3, molecular weight 424.5 g/mol) is a fully synthetic, trisubstituted pyrazole-3-carboxamide derivative. Its structure features a 4-benzyloxy substituent on the pyrazole ring, a 1-(4-fluorophenyl) group, and an N-(2-morpholinoethyl) carboxamide side chain.

Molecular Formula C23H25FN4O3
Molecular Weight 424.476
CAS No. 1172729-10-0
Cat. No. B2684163
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(benzyloxy)-1-(4-fluorophenyl)-N-(2-morpholinoethyl)-1H-pyrazole-3-carboxamide
CAS1172729-10-0
Molecular FormulaC23H25FN4O3
Molecular Weight424.476
Structural Identifiers
SMILESC1COCCN1CCNC(=O)C2=NN(C=C2OCC3=CC=CC=C3)C4=CC=C(C=C4)F
InChIInChI=1S/C23H25FN4O3/c24-19-6-8-20(9-7-19)28-16-21(31-17-18-4-2-1-3-5-18)22(26-28)23(29)25-10-11-27-12-14-30-15-13-27/h1-9,16H,10-15,17H2,(H,25,29)
InChIKeyLDZMLTRQQHQKHJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide for 4-(Benzyloxy)-1-(4-fluorophenyl)-N-(2-morpholinoethyl)-1H-pyrazole-3-carboxamide (CAS 1172729-10-0): Core Chemical Identity and Research Context


4-(Benzyloxy)-1-(4-fluorophenyl)-N-(2-morpholinoethyl)-1H-pyrazole-3-carboxamide (CAS 1172729-10-0, molecular formula C23H25FN4O3, molecular weight 424.5 g/mol) is a fully synthetic, trisubstituted pyrazole-3-carboxamide derivative . Its structure features a 4-benzyloxy substituent on the pyrazole ring, a 1-(4-fluorophenyl) group, and an N-(2-morpholinoethyl) carboxamide side chain. Pyrazole-3-carboxamides of this general class have been claimed in patents as Bruton's tyrosine kinase (BTK) inhibitors and as 5-HT2B receptor antagonists, positioning them within kinase-targeted and GPCR-targeted therapeutic research programs [1][2]. However, published, peer-reviewed quantitative biological data specific to this exact compound remain absent from the indexed scientific literature as of the search date.

Why Generic Substitution Fails for 4-(Benzyloxy)-1-(4-fluorophenyl)-N-(2-morpholinoethyl)-1H-pyrazole-3-carboxamide (CAS 1172729-10-0): Structural Determinants of Target Engagement


Within the pyrazole-3-carboxamide chemotype, the nature of the 4-alkoxy substituent is a critical determinant of kinase selectivity, potency, and physicochemical properties. Simply swapping the 4-benzyloxy group of CAS 1172729-10-0 for a smaller alkoxy chain (ethoxy, propoxy) or a substituted benzyloxy analog alters molecular volume, lipophilicity, and the shape of the hydrophobic pocket interaction with the target ATP-binding site . Patent disclosures in the BTK inhibitor space demonstrate that even minor modifications at the pyrazole 4-position can shift IC50 values by orders of magnitude and change selectivity profiles across the kinome [1]. Therefore, researchers cannot assume that commercially available close analogs—such as the 4-ethoxy or 4-propoxy variants—are functionally interchangeable with the 4-benzyloxy compound without direct comparative data.

Quantitative Differentiation Evidence for 4-(Benzyloxy)-1-(4-fluorophenyl)-N-(2-morpholinoethyl)-1H-pyrazole-3-carboxamide (CAS 1172729-10-0) vs. Closest Analogs


Structural Differentiation: 4-Benzyloxy vs. 4-Ethoxy and 4-Propoxy Analogs – Molecular Volume and Lipophilicity

The 4-benzyloxy substituent on CAS 1172729-10-0 provides a larger hydrophobic surface area compared to the 4-ethoxy and 4-propoxy analogs. This increased steric bulk and aromatic character is predicted to influence binding interactions within hydrophobic kinase pockets. The benzyloxy group (C7H7O) contributes approximately 4–5 additional heavy atoms versus ethoxy (C2H5O) and 2–3 additional heavy atoms versus propoxy (C3H7O), resulting in a higher calculated logP and greater polar surface area . While quantitative target-specific IC50 data for this exact compound are not publicly available, structure-activity relationship (SAR) principles established across multiple pyrazole-3-carboxamide patent families indicate that 4-position substituent size and aromaticity directly modulate kinase selectivity [1].

Medicinal Chemistry Kinase Inhibitor Design SAR Studies

Potential BTK Inhibition: Class-Level Evidence from Pyrazole Carboxamide Patents

Patent WO2016050921A1 (Roche/Genentech) discloses a broad series of pyrazole-3-carboxamide compounds as BTK inhibitors, with the generic Markush structure encompassing the core scaffold of CAS 1172729-10-0. The patent reports BTK IC50 values for exemplified compounds generally in the nanomolar to sub-nanomolar range, with selectivity data against related kinases (e.g., ITK, EGFR, Lck) provided for lead compounds. The 4-substituent (alkoxy, benzyloxy, or substituted benzyloxy) is explicitly varied, and certain benzyloxy-containing examples are associated with improved BTK inhibitory potency relative to smaller alkoxy congeners within the same scaffold series [1]. However, the exact compound CAS 1172729-10-0 is not individually exemplified in the accessible patent documents, so its specific BTK IC50 value cannot be confirmed.

BTK Inhibition B-Cell Malignancies Immunology

5-HT2B Receptor Antagonism: Alternative Target Class with Distinct Selectivity Requirements

A separate patent family (WO2010058858A1) claims pyrazole-3-carboxamide derivatives as selective 5-HT2B receptor antagonists. The generic structure in this patent includes N-(2-morpholinoethyl) carboxamide side chains similar to CAS 1172729-10-0. The patent discloses compounds with 5-HT2B binding Ki values in the low nanomolar range and selectivity ratios against 5-HT2A and 5-HT2C receptors [1]. Although CAS 1172729-10-0 is not specifically listed among the exemplified compounds, the presence of the morpholinoethyl group—a known pharmacophore for 5-HT2B antagonist activity—suggests this compound may also engage this target. This dual potential target space (BTK and 5-HT2B) distinguishes the morpholinoethyl-containing pyrazole-3-carboxamides from analogs lacking this side chain.

Serotonin Receptor 5-HT2B Antagonism GPCR Pharmacology

Recommended Application Scenarios for 4-(Benzyloxy)-1-(4-fluorophenyl)-N-(2-morpholinoethyl)-1H-pyrazole-3-carboxamide (CAS 1172729-10-0)


Kinase Inhibitor SAR Exploration: 4-Position Substituent Scanning in BTK-Targeted Pyrazole-3-Carboxamide Series

This compound is best suited as a 4-benzyloxy member in a systematic substituent scan of pyrazole-3-carboxamide BTK inhibitors, where the 4-position group is varied from small alkoxy (methoxy, ethoxy, propoxy) to larger arylalkoxy (benzyloxy, substituted benzyloxy) to map the steric and electronic tolerance of the BTK ATP-binding pocket. Researchers should compare activity against the 4-ethoxy and 4-propoxy analogs (available from multiple vendors) to derive SAR trends [1].

Selectivity Profiling: BTK vs. 5-HT2B Target Engagement Assessment

Given the morpholinoethyl side chain's association with both BTK inhibition (WO2016050921A1) and 5-HT2B antagonism (WO2010058858A1), this compound can serve as a probe to evaluate dual-target engagement. Users should employ orthogonal biochemical and cellular assays to quantify BTK occupancy (e.g., BTK kinase assay, p-BTK cellular readout) and 5-HT2B functional activity (e.g., calcium flux or IP1 accumulation assays) [1][2].

Physicochemical Property Benchmarking for CNS Penetration Studies

With a molecular weight of 424.5 Da, a morpholinoethyl basic center, and a benzyloxy aromatic group, this compound occupies a physicochemical space relevant to CNS drug discovery. It can be used as a tool compound to benchmark in vitro permeability (PAMPA-BBB or MDR1-MDCK) and understand how 4-benzyloxy vs. 4-alkoxy substitution affects brain penetration potential in rodent models .

Quote Request

Request a Quote for 4-(benzyloxy)-1-(4-fluorophenyl)-N-(2-morpholinoethyl)-1H-pyrazole-3-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.